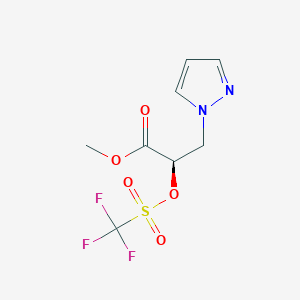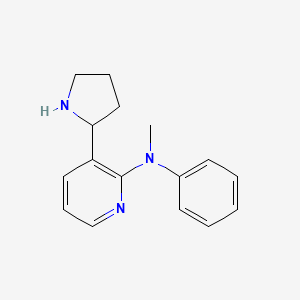
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and phenyl groups. One common method involves the reaction of N-methyl-N-phenylamine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce fully saturated analogs .
Applications De Recherche Scientifique
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-phenyl-2-(pyrrolidin-2-yl)pyridine
- N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyrimidine
- N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyrazine
Uniqueness
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific arrangement of functional groups, which allows for distinct interactions with biological targets. This uniqueness can result in different pharmacological profiles compared to similar compounds .
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-3-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12,15,17H,6,10-11H2,1H3 |
Clé InChI |
SIHZVGUXOHZOEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
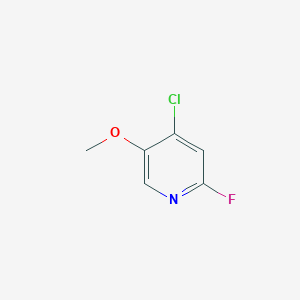

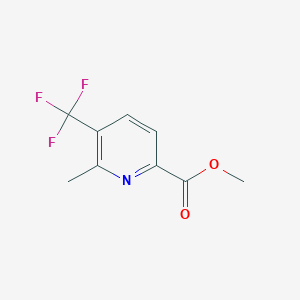
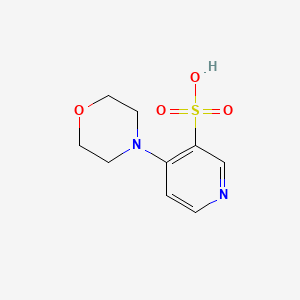
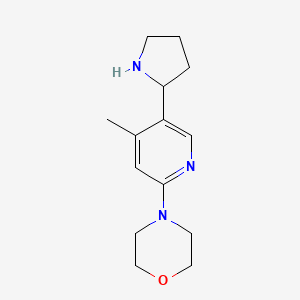

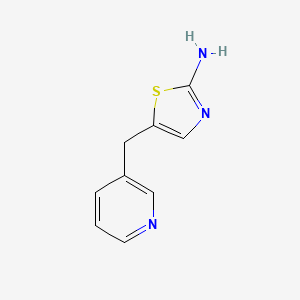
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)




